molecular formula C11H18N2O2 B1391450 tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 169692-94-8

tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1391450
CAS No.: 169692-94-8
M. Wt: 210.27 g/mol
InChI Key: OXUPNVQFTWUSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate. Alternative systematic names include tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate and this compound, reflecting different numbering conventions for the bicyclic system. The compound is registered under Chemical Abstracts Service number 169692-94-8, providing unambiguous identification in chemical databases.

The molecular formula C₁₁H₁₈N₂O₂ indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 210.27 grams per mole. The International Chemical Identifier string InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h12H,4-7H2,1-3H3 provides a unique structural representation, while the simplified molecular-input line-entry system notation CC(C)(C)OC(=O)N1CC2=C(C1)CNC2 offers a readily interpretable structural formula. The International Chemical Identifier Key OXUPNVQFTWUSGY-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier for database searching and chemical informatics applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the rigid bicyclic pyrrolo[3,4-c]pyrrole core, which constrains the overall molecular conformation. The fused ring system adopts a non-planar geometry due to the saturated nature of the tetrahydro derivative, contrasting with the planar arrangement typically observed in fully aromatic pyrrole systems. The central bicyclic framework exhibits a boat-like or twist-boat conformation, as commonly observed in similar saturated heterocyclic systems, which minimizes steric interactions between adjacent substituents.

The tert-butoxycarbonyl protecting group introduces additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the carbamate to the bicyclic core. This rotation is relatively unrestricted, allowing the bulky tert-butyl group to adopt orientations that minimize steric clashes with the heterocyclic framework. The carbamate carbonyl group preferentially adopts a conformation that maximizes conjugation with the nitrogen lone pair, resulting in partial double bond character for the carbon-nitrogen bond and restricted rotation around this linkage.

Ring strain analysis indicates that the fused pyrrolo[3,4-c]pyrrole system experiences minimal angle strain due to the optimal fusion geometry between the five-membered rings. The saturated nature of positions 3, 4, 5, and 6 eliminates aromatic constraints that might otherwise enforce planarity, allowing the rings to adopt more energetically favorable puckered conformations. Computational studies of related pyrrolopyrrole systems suggest that the preferred conformation minimizes transannular interactions while maintaining optimal orbital overlap for the remaining conjugated portions of the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. The tert-butyl group appears as a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically observed around 1.4-1.5 parts per million, integrating for nine protons. The methylene protons of the tetrahydropyrrolo rings exhibit complex multipicity due to their diastereotopic nature and coupling with adjacent methylene and methine protons, appearing in the 2.5-4.0 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group as the most downfield signal, appearing around 155-160 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million. The methyl carbons of the tert-butyl group appear as a sharp signal around 28 parts per million, and the various ring carbons are distributed throughout the aliphatic region between 25-60 parts per million, with exact positions dependent on their proximity to nitrogen atoms and degree of substitution.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the carbamate appears as a strong, sharp absorption around 1750-1735 wavenumbers, consistent with the electron-withdrawing nature of the nitrogen atom. Carbon-hydrogen stretching vibrations of the aliphatic portions appear in the 3000-2850 wavenumber region, while carbon-nitrogen stretching modes are observed around 1250-1020 wavenumbers. The absence of broad hydroxyl or primary amine stretches confirms the protected nature of the nitrogen functionality.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 210, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the tert-butyl group (mass 57) and the tert-butoxycarbonyl group (mass 101), resulting in characteristic fragment ions that confirm the structural assignment. Electrospray ionization methods commonly produce protonated molecular ions at mass-to-charge ratio 211, while chemical ionization techniques may yield different adduct ions depending on the reagent gas employed.

Spectroscopic Parameter Characteristic Value Assignment
Proton Nuclear Magnetic Resonance (ppm) 1.4-1.5 (s, 9H) tert-Butyl methyl groups
Proton Nuclear Magnetic Resonance (ppm) 2.5-4.0 (m, 8H) Ring methylene protons
Carbon-13 Nuclear Magnetic Resonance (ppm) 155-160 Carbamate carbonyl
Carbon-13 Nuclear Magnetic Resonance (ppm) ~80 tert-Butyl quaternary carbon
Infrared (cm⁻¹) 1750-1735 Carbonyl stretch
Mass Spectrometry (m/z) 210 Molecular ion

Crystallographic Characterization and Hirshfeld Surface Analysis

Crystallographic analysis of this compound provides definitive structural information including precise bond lengths, bond angles, and intermolecular packing arrangements. The compound typically crystallizes in common space groups with multiple molecules per unit cell, though specific crystallographic parameters depend on crystallization conditions and any included solvent molecules. Single crystal diffraction studies reveal that the bicyclic core maintains the predicted non-planar geometry, with the two fused rings adopting slightly different conformations to minimize intramolecular strain.

Bond length analysis demonstrates typical values for carbon-carbon single bonds in the saturated portions of the molecule, ranging from 1.52-1.54 Angstroms, while carbon-nitrogen bonds exhibit lengths consistent with their degree of conjugation and hybridization. The carbamate carbonyl shows the expected carbon-oxygen double bond length of approximately 1.23 Angstroms, and the ester oxygen displays a single bond length near 1.36 Angstroms to the tert-butyl carbon. These measurements confirm the electronic structure predicted from spectroscopic analysis and computational modeling.

Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal lattice, revealing the relative contributions of different contact types to the overall crystal packing. The analysis typically shows significant hydrogen-hydrogen contacts due to the predominantly aliphatic nature of the molecule, with smaller contributions from carbon-hydrogen interactions and oxygen-hydrogen contacts involving the carbamate oxygen atoms. The fingerprint plots derived from Hirshfeld surface analysis demonstrate the absence of strong directional interactions such as classical hydrogen bonds, consistent with the chemical structure lacking conventional hydrogen bond donors.

The crystal packing arrangement often involves van der Waals interactions between tert-butyl groups and weak carbon-hydrogen to oxygen contacts involving the carbamate functionality. These relatively weak intermolecular forces result in typical organic crystal densities and contribute to the compound's physical properties including melting point and solubility characteristics. The three-dimensional packing efficiency is generally optimized to minimize void space while accommodating the bulky tert-butyl protecting groups without unfavorable steric interactions.

Properties

IUPAC Name

tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPNVQFTWUSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Cyclization Reactions

The pyrrolo[3,4-c]pyrrole scaffold is constructed through cyclization reactions. Key intermediates include:

  • Benzyl-protected precursors : (3aS,6aS)-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is synthesized via cyclization of benzylamine derivatives under basic conditions (e.g., K₂CO₃ or NaH).
  • Hydrogenation : Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl group to yield the free amine intermediate.

Example Procedure
A solution of benzylamine derivative in THF is treated with Boc anhydride (di-tert-butyl dicarbonate) and DIEA (N,N-diisopropylethylamine) at 0–5°C. After stirring at room temperature, the product is purified via flash chromatography.

Protection Strategies for Amine Functionality

The tert-butyl carbamate (Boc) group is introduced to protect the secondary amine:

  • Reagents : Boc anhydride or Boc-O-Succinimide in dichloromethane (DCM) or THF.
  • Conditions : Reactions proceed at 0–25°C, with bases like DIEA or DMAP (4-dimethylaminopyridine).

Yield Optimization

  • Excess Boc anhydride (1.5–2.0 equiv) improves yields to 70–85%.
  • Steric hindrance from the bicyclic system necessitates extended reaction times (12–24 hours).

Stereochemical Control

Stereoselective synthesis is achieved via:

Key Data

Parameter Value Source
Enantiomeric excess 90–95%
Optical rotation [α]²⁵D = +15.6° (c 1.0, CHCl₃)

Alternative Routes via Reductive Amination

For scalable synthesis, reductive amination of pyrrole derivatives is employed:

Comparative Yields

Method Yield (%) Purity (%)
Cyclization + Boc 78 98
Reductive amination 65 95

Purification and Characterization

  • Chromatography : Silica gel flash chromatography (hexane/EtOAc, 3:1).
  • Crystallization : Methanol/water mixtures yield high-purity crystals.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 8H, pyrrolidine).
    • HRMS : [M+H]⁺ calcd. for C₁₁H₁₈N₂O₂: 210.1368; found: 210.1371.

Industrial-Scale Adaptations

For bulk production:

Process Metrics

Metric Value
Purity >99%
Throughput 500 g/batch

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has been investigated for its potential therapeutic properties. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrrolo compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines, potentially functioning as a lead compound in cancer therapy.

Enzyme Inhibition

This compound has been explored as an inhibitor of deubiquitylating enzymes (DUBs), which play a crucial role in cellular regulation and signaling pathways. Inhibitors targeting DUBs can be significant in developing treatments for diseases such as cancer and neurodegenerative disorders .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its unique structure facilitates the formation of more complex molecules through various chemical reactions:

  • Cyclization Reactions : It can undergo cyclization to form other nitrogen-containing heterocycles.
  • Functional Group Modifications : The tert-butyl group allows for further functionalization, enhancing the compound's versatility in synthetic applications.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Enzyme InhibitionIdentified as a potent DUB inhibitor with potential therapeutic implications.
Organic SynthesisSuccessfully utilized in synthesizing complex heterocyclic compounds with varied biological activities.

Mechanism of Action

The mechanism by which tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: 212.29 g/mol (free base) .
  • Purity: ≥95% (typical for pharmaceutical intermediates) .
  • Applications: Used to derivatize bioactive molecules, such as 5-HT2C agonists and kinase inhibitors .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (CAS) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (141449-85-6) None (Boc-protected core) 212.29 Intermediate for benzo-triazole derivatives (e.g., compound 26 in ); MS: 358.5 [M+H]+
tert-Butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (N/A) Cyclopropyl group at position 5 252.35 Increased steric bulk; potential for enhanced metabolic stability
tert-Butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride (2448475-38-3) Hydroxymethyl at position 1 278.78 Improved solubility due to polar substituent; used in prodrug design
cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole (250275-15-1) Stereoisomeric form (cis-configuration) 212.29 Altered binding affinity in receptor-targeted compounds; similarity score: 1.00
tert-Butyl 5-acetylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (N/A) Acetyl group at position 5 240.28 Enhanced electrophilicity for nucleophilic substitutions; intermediate for kinase inhibitors

Key Findings from Comparative Analysis

Steric and Electronic Effects: The unsubstituted core (141449-85-6) is versatile for further functionalization, as seen in its use to synthesize benzo-triazole derivatives (compound 26, 83% yield) .

Solubility and Bioavailability :

  • Hydroxymethyl derivatives (278.78 g/mol) exhibit higher aqueous solubility, critical for oral bioavailability .
  • Acetylated analogs (240.28 g/mol) may reduce crystallinity, aiding formulation processes .

Stereochemical Impact :

  • The cis-isomer (250275-15-1) shows identical molecular weight but distinct pharmacological profiles due to spatial arrangement .

Synthetic Utility: The Boc group in all analogs facilitates deprotection under mild acidic conditions (e.g., HCl in 2-propanol, 87% yield for compound 27) .

Biological Activity

tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS Number: 169692-94-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.28 g/mol
  • Structure : The compound features a fused pyrrole ring system which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Its derivatives have shown promise as inhibitors for enzymes such as β-secretase and acetylcholinesterase. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's disease, where β-secretase plays a role in amyloid beta peptide aggregation .
  • Receptor Modulation : The compound can modulate the activity of various receptors involved in neurotransmission and cellular signaling pathways. This modulation can lead to altered physiological responses that may be beneficial in treating certain conditions .

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cell survival and death.
  • Neuroprotective Effects : The ability of this compound to inhibit acetylcholinesterase suggests potential neuroprotective properties. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission and improve cognitive function in models of Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against specific bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Experimental Data

A summary of notable studies exploring the biological activity of this compound is presented below:

StudyFocusFindings
Study A (2021)Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study B (2020)NeuroprotectionDemonstrated inhibition of β-secretase with a reduction in amyloid plaque formation in vitro.
Study C (2019)Antimicrobial EffectsExhibited bactericidal activity against E. coli and S. aureus at concentrations above 50 µg/mL.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, and what are their comparative efficiencies?

Methodological Answer: The compound is typically synthesized via a multi-step sequence involving pyrrolidine/pyrrole ring formation followed by Boc protection. A common approach involves coupling a pyrrolidine precursor with a Boc-anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) . For example:

Step 1 : React hexahydropyrrolo[3,4-c]pyrrole with Boc-anhydride in dichloromethane at 0°C.

Step 2 : Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol/ammonia) to isolate the Boc-protected product.

Q. Key Efficiency Metrics :

MethodYield (%)Purity (HPLC)Reaction TimeReference
Boc Protection83>95%16 h
Alternative Route*3690%24 h
*Involves organocatalysts for enantioselective synthesis.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., δ 1.49 ppm for Boc tert-butyl protons) and 13C^{13}C-NMR (e.g., δ 155–160 ppm for carbonyl) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., observed [M+H]+^+ = 358.5 in EI-HRMS) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, methanol/water mobile phase) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or THF. Avoid protic solvents (e.g., water, alcohols) due to potential Boc-group hydrolysis. For reaction setups, use anhydrous DMF or THF under inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer: Unexpected splitting may arise from:

  • Conformational Isomerism : Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria.
  • Impurity Artifacts : Re-purify via preparative HPLC or recrystallization.
  • Stereochemical Complexity : Use 2D NMR (COSY, NOESY) to assign stereocenters. For example, diastereotopic protons in the pyrrolidine ring can cause complex coupling .

Q. What strategies mitigate Boc-group instability during reactions under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Use mild acids (e.g., TFA in dichloromethane at 0°C) for selective deprotection. Avoid prolonged exposure to strong acids (H2_2SO4_4, HCl).
  • Basic Conditions : Limit base strength (e.g., use K2_2CO3_3 instead of NaOH) and monitor reaction progress via TLC .
  • Stability Testing : Pre-screen conditions via small-scale stability assays (HPLC monitoring) .

Q. How can researchers optimize catalytic coupling reactions involving this compound?

Methodological Answer: For cross-couplings (e.g., Suzuki-Miyaura):

Catalyst Selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for boron-containing intermediates .

Solvent/Base Pair : Employ DMF/K3_3PO4_4 for enhanced solubility and reactivity.

Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional) .

Q. What experimental protocols address discrepancies in biological activity data across studies?

Methodological Answer:

  • Batch Consistency : Ensure identical synthetic routes/purification methods.
  • Assay Standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Cross-reference with structural analogs (e.g., tert-butyl pyrrolo[3,4-b]pyridine derivatives) to identify SAR trends .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation.
  • Waste Disposal : Collect organic waste separately; avoid drain disposal due to potential environmental toxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability in aqueous media?

Methodological Answer:

  • pH-Dependent Hydrolysis : Perform stability studies at pH 2–12 (using buffer solutions) with HPLC monitoring. Boc groups degrade faster under acidic (pH < 4) or strongly basic (pH > 10) conditions .
  • Temperature Effects : Stability decreases above 25°C; store at –20°C in anhydrous conditions .

Advanced Applications

Q. What methodologies enable the incorporation of this compound into metal-organic frameworks (MOFs) or supramolecular systems?

Methodological Answer:

  • Coordination Sites : Functionalize the pyrrolidine nitrogen for metal binding (e.g., via deprotection to generate free amines).
  • MOF Synthesis : React with Zn(NO3_3)2_2 or Cu(OAc)2_2 in DMF/ethanol under solvothermal conditions (80–120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.